2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method is the condensation of 2-aminophenols with trifluoroacetonitrile (CF3CN) in the presence of a catalyst such as samarium triflate . This reaction proceeds via nucleophilic addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for benzoxazoles often involve scalable and efficient synthetic routes. The use of reusable acid catalysts and mild reaction conditions are preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethylbenzoxazole
- 2-Methylthio-benzoxazole
- 2-Trifluoromethylbenzimidazole
- 2-Trifluoromethylbenzothiazole
Uniqueness
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethyl groups. This combination enhances its lipophilicity, metabolic stability, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H6F3NOS |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS/c1-15-8-13-6-3-2-5(9(10,11)12)4-7(6)14-8/h2-4H,1H3 |
InChI Key |
LJONQETYDNCTGR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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